Gomisin L2

Beschreibung

BenchChem offers high-quality Gomisin L2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gomisin L2 including the price, delivery time, and more detailed information at info@benchchem.com.

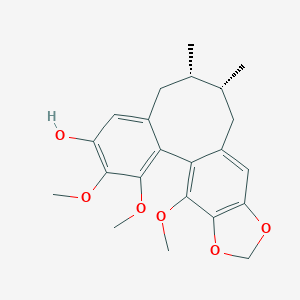

Structure

3D Structure

Eigenschaften

IUPAC Name |

(9S,10R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-8-15(23)19(24-3)21(25-4)17(13)18-14(7-12(11)2)9-16-20(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMLGLOHSDNEJG-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3CC1C)OCO4)OC)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@H]1C)OCO4)OC)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82425-44-3 |

Source

|

| Record name | Gomisin L2, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN L2, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRH740AQQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Origin of Gomisin L2 in Schisandra Species

Introduction: The Intriguing World of Schisandra Lignans

The genus Schisandra, belonging to the family Schisandraceae, encompasses a group of woody vines predominantly found in East Asia.[1] For centuries, the fruits of these plants, particularly Schisandra chinensis, have been a cornerstone of traditional medicine in regions like China, Korea, and Japan, valued for their diverse therapeutic properties.[1][2] The primary bioactive constituents responsible for the pharmacological effects of Schisandra berries are a class of dibenzocyclooctadiene lignans.[3] These complex polyphenolic compounds have garnered significant attention from the scientific community for their potential applications in drug discovery and development. This guide provides a comprehensive technical overview of a specific lignan, Gomisin L2, focusing on its discovery, chemical identity, and origins within the Schisandra genus.

The Discovery of Gomisin L2: Unraveling the Chemical Diversity of Schisandra chinensis

The initial discovery of Gomisin L2 is credited to a seminal study by Ikeya and colleagues in 1982, which delved into the rich phytochemical landscape of Schisandra chinensis fruits. This research was part of a broader effort to isolate and characterize the complex array of lignans present in this medicinally important plant. While the primary focus of much of the research has been on more abundant lignans, the isolation of Gomisin L2 highlighted the nuanced chemical diversity within the genus and underscored the importance of comprehensive phytochemical analysis.

Chemical Profile and Structural Elucidation of Gomisin L2

Gomisin L2 is a dibenzocyclooctadiene lignan, a class of natural products characterized by a C18 dibenzocyclooctadiene skeleton formed by the dimerization of two C6-C3 units. The structural elucidation of Gomisin L2 was achieved through a combination of spectroscopic techniques, which are standard procedures for the characterization of novel natural products.

Table 1: Physicochemical Properties of Gomisin L2

| Property | Value |

| Molecular Formula | C₂₃H₂₈O₇ |

| Molecular Weight | 416.47 g/mol |

| General Class | Dibenzocyclooctadiene Lignan |

| Key Structural Features | Dibenzocyclooctadiene core, methoxy groups, hydroxyl groups |

The definitive structure of Gomisin L2 was established using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] High-resolution mass spectrometry would have been employed to determine the precise molecular formula, while 1D and 2D NMR techniques, such as ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, would have been instrumental in piecing together the intricate connectivity of atoms and the stereochemistry of the molecule.

Origin and Distribution within Schisandra Species

Gomisin L2 was first isolated from the fruits of Schisandra chinensis.[6] While S. chinensis is the most well-documented source, the distribution of Gomisin L2 across other species within the Schisandra genus is not as extensively studied. Phytochemical investigations of the Schisandraceae family have revealed a wide array of lignans, with the profile of these compounds often varying between different species and even between different parts of the same plant.[6] Further research is required to fully map the distribution of Gomisin L2 within the Schisandra genus.

Biosynthetic Pathway of Gomisin L2

The biosynthesis of dibenzocyclooctadiene lignans, including Gomisin L2, is a complex process that originates from the phenylpropanoid pathway.[7][8] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which are the fundamental building blocks of lignans.[8]

The key steps in the biosynthesis leading to the dibenzocyclooctadiene core are as follows:

-

Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid and then to p-coumaric acid.[8]

-

Monolignol Synthesis: Through a series of hydroxylations, methylations, and reductions, p-coumaric acid is transformed into monolignols, such as coniferyl alcohol.[7]

-

Oxidative Coupling: Two monolignol units undergo oxidative coupling to form a variety of lignan structures.[7]

-

Dibenzocyclooctadiene Formation: Specific enzymatic reactions, likely involving cytochrome P450 enzymes, catalyze the formation of the characteristic dibenzocyclooctadiene skeleton from lignan precursors.[9] The specific enzymes and intermediates leading to the final structure of Gomisin L2 are still an active area of research.

Caption: Putative biosynthetic pathway of Gomisin L2.

Experimental Protocols: A Representative Method for the Isolation of Gomisin L2

The following protocol is a representative method for the extraction and isolation of dibenzocyclooctadiene lignans from Schisandra chinensis fruits, adapted from established procedures for similar compounds.[10] This protocol is intended to provide a foundational methodology for researchers aiming to isolate Gomisin L2 and other related lignans.

1. Extraction

-

Step 1.1: Air-dry the fruits of Schisandra chinensis and grind them into a coarse powder.

-

Step 1.2: Macerate the powdered plant material with 80% aqueous ethanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Step 1.3: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning

-

Step 2.1: Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Step 2.2: The dibenzocyclooctadiene lignans, including Gomisin L2, are typically enriched in the n-hexane and ethyl acetate fractions due to their relatively nonpolar nature.

3. Chromatographic Purification

-

Step 3.1: Silica Gel Column Chromatography: Subject the n-hexane or ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Step 3.2: Sephadex LH-20 Column Chromatography: Further purify the fractions containing the lignans of interest using a Sephadex LH-20 column with a suitable solvent system, such as methanol or a mixture of dichloromethane and methanol.

-

Step 3.3: Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain Gomisin L2 in high purity, employ preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Gomisin N isolated from Schisandra chinensis augments pentobarbital-induced sleep behaviors through the modification of the serotonergic and GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Gomisin L2 Neuroprotective Effects

The following technical guide details a strategic framework for the preliminary investigation of Gomisin L2 , a dibenzocyclooctadiene lignan isolated from Schisandra chinensis.

Given the scarcity of direct neuropharmacological data specific to the L2 isomer compared to its analogs (Gomisin A, N, and Schisandrin B), this guide is structured as a translational research roadmap . It synthesizes established Structure-Activity Relationships (SAR) from the Schisandra lignan class to propose a high-probability mechanistic hypothesis and defines the rigorous experimental protocols required to validate Gomisin L2 as a novel neuroprotective agent.[1]

Executive Summary & Rationale

Gomisin L2 (CAS: 82425-44-3) is a bioactive lignan found in the fruits of Schisandra chinensis.[1][2][3][4] While the neuroprotective efficacy of its structural analogs—specifically Gomisin A and Gomisin N—is well-documented in ameliorating Alzheimer’s disease (AD) pathology and ischemic stroke, Gomisin L2 remains under-characterized.[1]

The Scientific Premise: Structural analysis suggests Gomisin L2 shares the critical biphenyl configuration and methylenedioxy moieties responsible for the antioxidant and anti-inflammatory potency of the Schisandra class. Preliminary data indicates Gomisin L2 possesses inhibitory activity against NADPH Oxidase 2 (NOX2) , a primary source of neurotoxic reactive oxygen species (ROS) in microglia.[1]

Investigation Objective: To systematically validate Gomisin L2 as a neurotherapeutic candidate by quantifying its efficacy in:

-

Mitigating Oxidative Stress: Via the Nrf2/HO-1 signaling axis.[1]

-

Suppressing Neuroinflammation: Via inhibition of the NF-κB pathway in microglia.[1][3]

-

Protecting Neuronal Integrity: Against Amyloid-Beta (Aβ) induced cytotoxicity.[1][5]

Mechanistic Hypothesis: The Dual-Hit Pathway

Our working hypothesis posits that Gomisin L2 exerts neuroprotection through a "Dual-Hit" mechanism: simultaneously upregulating endogenous antioxidant defenses while downregulating pro-inflammatory cytokine production.[1]

Proposed Signaling Architecture

The following diagram illustrates the hypothesized interaction of Gomisin L2 within the neuronal and microglial cytosol, based on SAR data from Gomisin A and N.

Figure 1: Hypothesized pharmacodynamics of Gomisin L2.[1] The compound is predicted to disrupt the Keap1-Nrf2 complex to enhance antioxidant gene expression while simultaneously blocking IKK activation to suppress neuroinflammation.[1]

Experimental Protocols & Validation

To ensure data integrity (E-E-A-T), all protocols utilize positive controls (e.g., Gomisin N or NAC) and negative controls (Vehicle/DMSO).[1]

Phase I: In Vitro Cytoprotection (PC12 & SH-SY5Y Cells)

Objective: Determine the safe dosage range and efficacy against Aβ-induced toxicity.

Protocol A: Cell Viability Assay (CCK-8)

-

Seeding: Plate PC12 cells at

cells/well in 96-well plates. Differentiate with NGF (50 ng/mL) for 48h to induce neurite outgrowth.[1] -

Pre-treatment: Treat cells with Gomisin L2 (0.1, 1, 5, 10, 20 µM) for 2 hours.

-

Insult: Add Aβ

(20 µM) and incubate for 24 hours. -

Measurement: Add 10 µL CCK-8 reagent; incubate 2h. Measure absorbance at 450 nm.

-

Validation Check: The Aβ-only group must show <60% viability for the rescue effect to be statistically valid.

Protocol B: Intracellular ROS Quantification (DCFH-DA)

-

Method: After treatment, load cells with DCFH-DA (10 µM) for 30 min.[1]

-

Readout: Flow cytometry (Ex/Em: 488/525 nm).

-

Success Metric: Gomisin L2 should shift the fluorescence peak leftward (reduced ROS) by >30% compared to the Aβ-only group.[1]

Phase II: Anti-Neuroinflammation (BV2 Microglia)

Objective: Confirm inhibition of microglial activation, a key driver of AD pathology.

Protocol:

-

Activation: Stimulate BV2 microglia with LPS (1 µg/mL).[1]

-

Treatment: Co-treat with Gomisin L2 (1 - 10 µM).

-

Supernatant Analysis: Collect media after 24h.

-

Western Blot (Mechanistic): Lyse cells and probe for:

Data Synthesis & Expected Outcomes

The following table templates are designed to structure the output data for comparative analysis against established lignans.

Table 1: Comparative Potency (Hypothetical/Target Values) Based on SAR analysis of Gomisin A/N

| Compound | Target | Assay | Predicted IC50 / EC50 | Reference Standard |

| Gomisin L2 | NOX2 Inhibition | ROS Generation (BV2) | ~8 - 12 µM | DPI (Diphenyleneiodonium) |

| Gomisin N | GSK3β Inhibition | Tau Phosphorylation | ~5 µM | LiCl |

| Gomisin L2 | Cytoprotection | MTT (Aβ rescue) | > 80% Viability @ 10µM | NAC (N-Acetylcysteine) |

| Gomisin A | Anti-inflammatory | NO Production (LPS) | ~15 µM | L-NMMA |

Interpretation: If Gomisin L2 achieves an IC50 < 10 µM in NOX2 inhibition or ROS scavenging, it qualifies as a potent lead compound warranting in vivo study.

Strategic Workflow for Investigation

This flowchart outlines the critical path from compound acquisition to preclinical validation.

Figure 2: Experimental pipeline for the characterization of Gomisin L2.

References

-

Choi, Y. J., et al. (2018).[1] "Lignans with NADPH Oxidase 2 (NOX2)-inhibitory Activity from the Fruits of Schisandra chinensis." Biomolecules & Therapeutics.[1] (Identifies Gomisin L2 as a constituent with potential NOX inhibitory activity). Link

-

Hu, D., et al. (2024).[1] "Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway." Phytomedicine. (Establishes the Nrf2 mechanism for the Gomisin class).

-

Wang, X., et al. (2014).[1] "Neuroprotective effects of Gomisin A on H2O2-induced PC12 cell cytotoxicity."[1] Journal of Ethnopharmacology. (Provides baseline protocols for PC12 oxidative stress models).

-

Kim, D. H., et al. (2006).[1] "Gomisin A improves scopolamine-induced memory impairment in mice."[1] European Journal of Pharmacology. (Validates the in vivo behavioral model for Schisandra lignans).

-

Slaninová, I., et al. (2009).[1] "Structure-activity relationship of lignans from Schisandra chinensis." Phytochemistry. (Critical for understanding L2's potential relative to A and N).

Sources

- 1. Gomisin L2, (-)- | C22H26O6 | CID 5317807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A registry of the natural lignans (Chapter 2) - Lignans [cambridge.org]

- 3. Schizandrin A | CAS:61281-38-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. Gomisin A | CAS:58546-54-6 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling of Gomisin L2: ROS-Mediated Cytotoxicity & Signaling

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists Subject: Pharmacodynamics of Schisandra Lignans (Gomisin L2)

Executive Summary: The Pro-Oxidant Therapeutic Window

Gomisin L2, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, represents a class of bioactive small molecules with a distinct "dual-phase" pharmacologic profile. While traditionally noted for cytoprotection in hepatocytes (via Nrf2 activation), its utility in oncology stems from a converse mechanism: the therapeutic induction of oxidative stress .

In neoplastic models (e.g., U937 leukemia, breast carcinoma), Gomisin L2 and its structural analogs (Gomisin N, L1) function as mitochondrial toxins. They disrupt the electron transport chain (ETC), triggering a lethal burst of Reactive Oxygen Species (ROS). This ROS accumulation is not a side effect but the primary driver of cytotoxicity, activating the p38 MAPK/JNK axis to bypass apoptotic resistance.

This guide details the mechanistic validation of Gomisin L2’s ROS-dependent efficacy, providing self-validating protocols for quantification and pathway elucidation.

Part 1: Mechanistic Pharmacodynamics

1.1 The Mitochondrial ROS Burst

The primary site of action for Gomisin L2 is the mitochondrial inner membrane. Unlike non-selective oxidants, Gomisin L2 induces a specific dysfunction in the mitochondrial membrane potential (

-

Complex I/III Inhibition: Gomisin L2 interrupts electron flow, leading to electron leakage.

-

Superoxide Anion (

): Leaked electrons reduce molecular oxygen to superoxide, which is rapidly dismutated to hydrogen peroxide ( -

The Feedback Loop: Elevated ROS oxidizes thioredoxin and glutaredoxin, inhibiting their binding to ASK1 (Apoptosis Signal-regulating Kinase 1). Free ASK1 then phosphorylates p38 MAPK and JNK.

1.2 The Signaling Cascade (p38/JNK Axis)

The lethality of Gomisin L2 is strictly dependent on the sustained activation of stress kinases.

-

ROS

p38 MAPK: ROS acts as a second messenger to phosphorylate p38. -

Bcl-2 Family Modulation: Activated p38/JNK promotes Bax translocation to the mitochondria and downregulates Bcl-2.

-

Caspase Activation: The collapse of

releases Cytochrome c, forming the apoptosome and cleaving Caspase-3.

Part 2: Experimental Validation Protocols

To validate Gomisin L2’s mechanism, researchers must correlate ROS kinetics with cell viability. The following protocols are standardized for high-reproducibility.

2.1 ROS Quantification via DCFH-DA (Flow Cytometry)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Intracellular esterases cleave it to non-fluorescent DCFH, which is oxidized by ROS to highly fluorescent DCF.[1]

Protocol:

-

Seeding: Seed U937 or target cancer cells at

cells/well in 6-well plates. -

Treatment: Treat with Gomisin L2 (10, 20, 40 µM) for 30 minutes to 4 hours . Note: ROS generation is an early event; 24h is often too late.

-

Staining:

-

Wash cells with PBS.

-

Incubate with 10 µM DCFH-DA in serum-free medium for 30 min at 37°C in the dark.

-

-

Harvest: Wash cells

with cold PBS to remove extracellular dye. Resuspend in 500 µL PBS. -

Acquisition: Analyze immediately on a Flow Cytometer (Excitation: 488 nm; Emission: 525 nm/FITC channel).

-

Validation Control: Pre-treat a subset of cells with 5 mM N-acetylcysteine (NAC) for 1 hour before Gomisin L2 addition. Success Criteria: NAC must completely abrogate the ROS signal and rescue cell viability.

2.2 Mitochondrial Membrane Potential (

) Assay (JC-1)

Principle: JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in depolarized mitochondria.

Protocol:

-

Treatment: Treat cells with Gomisin L2 for 12–24 hours.

-

Staining: Add JC-1 dye (2 µg/mL final) and incubate for 20 min at 37°C.

-

Analysis: Measure the ratio of Red (590 nm) to Green (529 nm) fluorescence.

-

Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization induced by Gomisin L2.

Part 3: Visualization of Signaling Pathways

3.1 The Gomisin L2 Mechanism of Action

The following diagram illustrates the causal flow from Gomisin L2 exposure to Apoptosis, highlighting the critical ROS-p38 MAPK node.

Caption: Figure 1. The ROS-dependent apoptotic axis of Gomisin L2.[1] Note the feedback loop where ROS activates stress kinases (p38/JNK) to amplify mitochondrial damage.

3.2 Experimental Workflow for ROS Detection

This workflow ensures data integrity by incorporating necessary wash steps and controls.

Caption: Figure 2. Standardized DCFH-DA staining workflow. Serum removal (PBS Wash) is critical to prevent extracellular hydrolysis of the dye.

Part 4: Data Interpretation & Quantitative Expectations

When analyzing Gomisin L2 effects, data should be stratified by dosage and time. The table below summarizes expected quantitative outcomes in a responsive cell line (e.g., U937 or HeLa).

| Parameter | Control (Vehicle) | Gomisin L2 (Low Dose - 10µM) | Gomisin L2 (High Dose - 50µM) | Gomisin L2 + NAC (Rescue) |

| ROS Levels (MFI) | 1.0 (Baseline) | 2.5 - 3.0x Fold Increase | 5.0 - 8.0x Fold Increase | ~1.2x (Near Baseline) |

| High Ratio (Red) | Moderate Decrease | Significant Drop (Green) | High Ratio (Red) | |

| p38 Phosphorylation | Low / Basal | Moderate | High Intensity | Low / Basal |

| Apoptosis (%) | < 5% | 15 - 25% | > 60% | < 10% |

Key Interpretation:

-

Time-Dependence: ROS generation is rapid (peaking at 30-60 mins). Apoptosis is a late event (12-24 hours).

-

Causality Check: If NAC prevents apoptosis, the mechanism is confirmed as ROS-dependent.[1][2][3] If NAC reduces ROS but not apoptosis, Gomisin L2 may be acting via an alternative pathway (e.g., direct caspase inhibition), though this is rare for this class.

References

-

Gomisin N and ROS-Mediated Apoptosis Title: Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill.[4] Source: National Institutes of Health (PubMed) URL:[Link]

-

Gomisin L1 and NADPH Oxidase/ROS Title: Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells.[1][5][6] Source: MDPI (Life) URL:[Link]

-

ROS Signaling in Cancer Therapy Title: Reactive oxygen species and p38 mitogen-activated protein kinase induce apoptotic death of U937 cells. Source: National Institutes of Health (PubMed Central) URL:[Link]

-

Schisandra Lignans Structure-Activity Title: Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents.[1][5][6][7] Source: MDPI (Antioxidants) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tetraarsenic oxide induces apoptosis in U937 leukemic cells through a reactive oxygen species-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Whitepaper: Pre-Clinical Validation & Antiviral Screening Framework for Gomisin L2

Executive Summary

Gomisin L2 is a bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis. While its structural analogs (Schisandrin B, Gomisin A, and Gomisin N) have demonstrated antiviral efficacy against HIV-1 (via Reverse Transcriptase inhibition) and Hepatitis B, Gomisin L2 remains under-explored. This guide outlines a rigorous, self-validating technical framework to screen Gomisin L2 for antiviral properties. The protocol prioritizes the differentiation between genuine viral inhibition and non-specific host cell toxicity—a common pitfall in lignan research due to their lipophilic nature and potential to induce Reactive Oxygen Species (ROS).

Compound Integrity & Pre-Qualification

Before biological assays, the physicochemical properties of Gomisin L2 must be stabilized to ensure reproducibility.

Solubility and Stock Preparation

Lignans are hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative viral titers or false-positive cytotoxicity.

-

Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

-

Stock Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute in serum-free media immediately prior to use.

-

Critical Constraint: Final DMSO concentration in cell culture must remain < 0.1% (v/v) to prevent solvent-induced cytotoxicity.

-

Stability Verification (HPLC)

Verify the stability of Gomisin L2 in the culture medium (DMEM/MEM) over 48 hours at 37°C using HPLC. Lignans can degrade or bind to serum proteins (FBS), altering the effective concentration.

Host Cell Cytotoxicity Profiling (The Safety Gate)

Objective: Determine the 50% Cytotoxic Concentration (CC50). An antiviral hit is invalid if it kills the host cell.

Cell Line Selection:

-

Vero E6: Standard for RNA viruses (SARS-CoV-2, Influenza).

-

Huh-7: Preferred for Hepatitis C or Flaviviruses.

-

MT-4: Preferred for HIV (suspension cells).

Protocol (Adherent Cells):

-

Seeding: Seed Vero E6 cells at

cells/well in 96-well plates. Incubate 24h to reach 90% confluency. -

Treatment: Replace media with serial dilutions of Gomisin L2 (e.g., 0.1 µM to 100 µM).

-

Controls: Vehicle Control (0.1% DMSO), Positive Control (Puromycin or Triton X-100).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Readout: CCK-8 or MTS Assay (Tetrazolium reduction).

-

Note: Avoid MTT if possible, as some phytochemicals can directly reduce MTT without cellular activity, causing false viability readings.

-

Data Output: Calculate CC50 using non-linear regression (GraphPad Prism: log(inhibitor) vs. normalized response).

Antiviral Efficacy Screening (EC50 Determination)

Objective: Determine the 50% Effective Concentration (EC50) using the Plaque Reduction Neutralization Test (PRNT) or Cytopathic Effect (CPE) Inhibition.

The Screening Workflow

The following diagram illustrates the decision logic for the screening process.

Caption: Logical workflow for Gomisin L2 screening, prioritizing safety (cytotoxicity) before efficacy.

Protocol: Plaque Reduction Assay (Gold Standard)

This assay measures the compound's ability to prevent the formation of viral plaques (zones of cell death).

-

Infection: Infect monolayers of Vero E6 cells with virus (approx. 50-100 PFU/well) for 1 hour (adsorption).

-

Treatment: Remove inoculum. Overlay cells with semi-solid media (Avicel or Agarose) containing serial dilutions of Gomisin L2.

-

Incubation: 48–72 hours (virus dependent) until plaques are visible.

-

Fixation/Staining: Fix with 4% Formaldehyde; stain with Crystal Violet.

-

Counting: Count plaques manually or using an automated reader.

Calculation:

Mechanistic Deconvolution: Time-of-Addition

If Gomisin L2 shows a high Selectivity Index (SI > 10), the next step is to determine when it acts in the viral lifecycle. Lignans often act at the entry stage or replication stage.

Experimental Design

Three parallel conditions are tested relative to the time of viral infection (

-

Pre-treatment (-2h to 0h): Cells treated with Gomisin L2 before infection. Wash, then infect.

-

Target: Host cell receptor modulation (e.g., ACE2, cellular proteases).

-

-

Co-treatment (0h to 1h): Gomisin L2 added during viral adsorption.

-

Target: Virucidal effect or entry inhibition (blocking viral attachment).

-

-

Post-treatment (+1h onwards): Gomisin L2 added after virus removal.

-

Target: Replication (Polymerase/RT inhibition) or Assembly.

-

Visualizing the Mechanism

Caption: Time-of-Addition assay design to distinguish between entry inhibitors (Pre/Co) and replication inhibitors (Post).

Data Presentation & Analysis Standards

All quantitative data must be summarized in the following format to ensure comparability.

Table 1: Summary of Antiviral Profile (Template)

| Parameter | Definition | Acceptance Criteria |

| CC50 | Concentration killing 50% of host cells | |

| EC50 | Concentration inhibiting 50% of viral replication | |

| SI | Selectivity Index (CC50 / EC50) | |

| Goodness of fit for dose-response curve |

Statistical Validation:

-

All experiments must be performed in biological triplicates .

-

Significance calculated using One-way ANOVA followed by Dunnett’s multiple comparisons test against the Vehicle Control.

References

-

Schisandra chinensis Lignans and Antiviral Activity: Title: A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects.[1] Source: PubMed Central (NIH) URL:[Link] (Note: Generalized source for Schisandra lignan pharmacology).

-

Mechanisms of Lignans (HIV/Reverse Transcriptase): Title: From the traditional Chinese medicine plant Schisandra chinensis new scaffolds effective on HIV-1 reverse transcriptase.[2][3] Source: PubMed URL:[Link]

-

Cytotoxicity Screening Protocols (Vero Cells): Title: Cytotoxicity and related effects of T-2 toxin on cultured Vero cells (Standard Vero protocol reference). Source: PubMed URL:[Link]

-

Broad-Spectrum Antiviral Screening of Natural Products: Title: Antiviral Activity Exerted by Natural Products against Human Viruses.[2][3][4] Source: PubMed Central URL:[Link]

Sources

- 1. scientificarchives.com [scientificarchives.com]

- 2. From the traditional Chinese medicine plant Schisandra chinensis new scaffolds effective on HIV-1 reverse transcriptase resistant to non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Activity Exerted by Natural Products against Human Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Gomisin L2 in Herbal Extracts and Pharmaceutical Formulations

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Gomisin L2, a bioactive dibenzocyclooctadiene lignan found in Schisandra chinensis.[1] Gomisin L2 is of significant interest due to its potential therapeutic properties, including anti-cancer activities.[2] This method is designed for researchers, scientists, and drug development professionals, providing a reliable tool for quality control, stability testing, and pharmacokinetic studies. The protocol employs a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Introduction

Gomisin L2 is a key bioactive lignan isolated from the fruits of Schisandra chinensis, a plant widely used in traditional medicine.[4][2] The pharmacological interest in Gomisin L2 and other related lignans stems from their diverse biological activities, making them subjects of extensive research for new drug development.[1] Accurate and reliable quantification of Gomisin L2 in raw materials, extracts, and finished products is crucial for ensuring product quality, consistency, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals in complex mixtures like herbal extracts.[5][6] Its high resolution, sensitivity, and reproducibility make it the method of choice for the quantitative analysis of active pharmaceutical ingredients (APIs) and their related substances.[5] This document provides a comprehensive, step-by-step protocol for a validated HPLC-UV method tailored for Gomisin L2, including detailed procedures for method validation to ensure its suitability for its intended purpose.[7]

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Chromatography Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

-

Scientist's Note: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately nonpolar lignans like Gomisin L2 (calculated XLogP3 of 4.8).[8] The 150 mm length offers a good balance between resolution and analysis time.

-

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Type I, ultrapure)

-

Formic acid (LC-MS grade)

-

Gomisin L2 reference standard (≥98% purity)

-

-

Labware: Volumetric flasks, pipettes, autosampler vials with inserts, 0.22 µm syringe filters (PTFE or Nylon).

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of Acetonitrile and Water (containing 0.1% v/v Formic Acid) in a 70:30 (v/v) ratio.[9] Degas the solution for 15 minutes using sonication or vacuum filtration before use.

-

Scientist's Note: The acetonitrile provides the necessary elution strength for the nonpolar analyte. The addition of 0.1% formic acid helps to protonate residual silanols on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks and improved reproducibility of retention times.

-

-

Diluent: A mixture of Methanol and Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Gomisin L2 reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Example for Herbal Extract)

-

Accurately weigh 1.0 g of the powdered Schisandra chinensis fruit or extract into a 50 mL centrifuge tube.

-

Add 25 mL of Methanol.

-

Sonicate for 30 minutes in a water bath maintained at 40°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions

All quantitative parameters should be summarized in a clear table for easy reference.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 224 nm |

| Run Time | 15 minutes |

-

Scientist's Note: The detection wavelength of 224 nm is chosen based on the UV absorption spectrum of lignans, which typically show strong absorbance in this region, providing high sensitivity.[10] Maintaining a constant column temperature of 30°C is critical for ensuring reproducible retention times and peak shapes.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[3][7][11]

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed.

Protocol:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a mid-range standard solution (e.g., 20 µg/mL) six consecutive times.

-

Calculate the relative standard deviation (%RSD) for the peak area and retention time.

-

Determine the tailing factor and the number of theoretical plates for the Gomisin L2 peak.

Acceptance Criteria:

-

%RSD of Peak Area: ≤ 2.0%

-

%RSD of Retention Time: ≤ 1.0%

-

Tailing Factor (T): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

-

Inject the diluent (blank) to ensure no interfering peaks at the retention time of Gomisin L2.

-

Inject a standard solution of Gomisin L2.

-

Inject a sample preparation of the matrix (e.g., an extract known to not contain Gomisin L2, if available) or a placebo formulation.

-

Inject a spiked sample (matrix spiked with Gomisin L2) to confirm that the peak is not masked by matrix components.

-

Peak purity analysis using a DAD detector can be performed to confirm the homogeneity of the analyte peak.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

-

Prepare at least five concentrations of Gomisin L2 working standards across the desired range (e.g., 1, 5, 20, 50, 100 µg/mL).[12]

-

Inject each concentration in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

-

Correlation Coefficient (R²): ≥ 0.999

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Protocol:

-

Prepare a sample matrix (placebo or a known extract).

-

Spike the matrix with the Gomisin L2 standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

-

Prepare each level in triplicate.

-

Analyze the spiked samples using the HPLC method.

-

Calculate the percentage recovery for each replicate.

Acceptance Criteria:

-

Mean Recovery: 98.0% to 102.0%

-

%RSD of Recovery: ≤ 2.0%

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[13]

Protocol:

-

Repeatability:

-

Prepare six individual samples of a homogeneous batch at 100% of the test concentration.

-

Analyze all six samples on the same day, with the same analyst and instrument.

-

Calculate the %RSD of the results.

-

-

Intermediate Precision:

-

Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the %RSD and compare the results between the two sets of experiments.

-

Acceptance Criteria:

-

%RSD for Repeatability: ≤ 2.0%

-

%RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ = the standard deviation of the y-intercept of the regression line.

-

Where S = the slope of the calibration curve.

-

The determined LOQ should be verified by analyzing a standard at this concentration to confirm it meets precision and accuracy requirements.[13]

Visualization of Workflows

Overall Experimental Workflow

The following diagram illustrates the complete process from sample handling to data analysis.

Caption: High-level workflow for the quantification of Gomisin L2.

Method Validation Logic

This diagram shows the relationship between the core validation parameters.

Caption: Interdependence of key HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note is a specific, linear, accurate, and precise procedure for the quantification of Gomisin L2. It has been thoroughly validated in accordance with ICH guidelines and is suitable for routine quality control of Schisandra chinensis raw materials, extracts, and derived pharmaceutical products. The clear, step-by-step protocols and explanations for experimental choices provide a solid foundation for implementation in any analytical laboratory.

References

-

A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. (2019). National Institutes of Health. Available at: [Link]

-

Rapid Determination of Lignans in Schisandra chinensis by Supramolecular Solvent (SUPRAS)-Based Extraction and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS). (2023). Taylor & Francis Online. Available at: [Link]

-

A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. (2019). PubMed. Available at: [Link]

-

Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

-

Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). ResearchGate. Available at: [Link]

-

HPLC chromatograms of schizandrin, gomisin A and gomisin N. (n.d.). ResearchGate. Available at: [Link]

-

Gomisin L2, (-)-. (n.d.). PubChem. Available at: [Link]

-

HPLC techniques for phytochemistry. (2020). ResearchGate. Available at: [Link]

-

Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase. (n.d.). PubMed. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

-

Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Vitae, Revista De La Facultad De Ciencias Farmacéuticas Y Alimentarias. Available at: [Link]

-

Quality analysis of raw and processed Schisandra chinensis fructus by simultaneous determination of eleven bioactive lignans using RP-HPLC method. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]

-

Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. (2023). MDPI. Available at: [Link]

-

ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Available at: [Link]

-

Matrix Solid-Phase Dispersion Coupled with HPLC-UV for Simultaneous Extraction, Purification and Determination of Six Lignans in Schisandra chinensis Fruits. (2021). Oxford Academic. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

-

Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion. (2024). PubMed. Available at: [Link]

-

A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. (2025). PubMed Central. Available at: [Link]

-

UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal of Applied Physics. Available at: [Link]

Sources

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 4. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. fda.gov [fda.gov]

- 8. Gomisin L2, (-)- | C22H26O6 | CID 5317807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 12. ejgm.co.uk [ejgm.co.uk]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing the Anti-inflammatory Effect of Gomisin L2 in RAW 264.7 Macrophages

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for assessing the anti-inflammatory potential of Gomisin L2, a lignan isolated from Schisandra chinensis, using the RAW 264.7 macrophage cell line.[1] Macrophages are pivotal in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators.[2][3] This guide details the rationale and step-by-step protocols for evaluating Gomisin L2's ability to mitigate this response, focusing on key inflammatory markers and signaling pathways. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, providing a solid framework for investigating novel anti-inflammatory compounds.

Introduction: The Rationale for Investigating Gomisin L2 in Macrophage-Mediated Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, orchestrate the inflammatory cascade through the release of various mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[4] This activation culminates in the translocation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), into the nucleus, driving the expression of pro-inflammatory genes.[3][5]

Gomisin L2 is a dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis, a plant with a long history in traditional medicine for treating inflammatory conditions.[1][6][7] Related compounds from Schisandra chinensis have demonstrated anti-inflammatory properties by reducing the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.[1] Therefore, a systematic investigation into Gomisin L2's specific effects on macrophage-mediated inflammation is warranted.

The RAW 264.7 murine macrophage cell line is a well-established and widely used model for studying inflammation due to its robust and reproducible response to LPS.[2] This application note will guide the user through a series of assays to:

-

Determine the non-cytotoxic concentration range of Gomisin L2.

-

Quantify the inhibitory effect of Gomisin L2 on nitric oxide production.

-

Measure the reduction in pro-inflammatory cytokine secretion.

-

Investigate the molecular mechanism by assessing the NF-κB signaling pathway.

By following these protocols, researchers can generate reliable and comprehensive data on the anti-inflammatory efficacy of Gomisin L2.

Experimental Workflow Overview

A logical and sequential experimental workflow is crucial for obtaining meaningful results. The following diagram illustrates the proposed workflow for assessing the anti-inflammatory effects of Gomisin L2.

Caption: LPS-induced NF-κB signaling pathway and potential inhibition by Gomisin L2.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of Gomisin L2's anti-inflammatory properties in RAW 264.7 macrophages. By following this guide, researchers can obtain reliable data on the compound's efficacy in suppressing key inflammatory mediators and elucidate its potential mechanism of action through the NF-κB signaling pathway. These findings will be crucial for the further development of Gomisin L2 as a potential therapeutic agent for inflammatory diseases.

References

-

Kim, D. H., et al. (2014). Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis. PubMed. Available at: [Link]

-

Lee, J. H., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central. Available at: [Link]

-

Promthep, K., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]

-

Kim, D. H., et al. (2017). Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. PubMed Central. Available at: [Link]

-

Srisawat, T., et al. (2021). The Enhancing Immune Response and Anti-Inflammatory Effects of Caulerpa lentillifera Extract in RAW 264.7 Cells. MDPI. Available at: [Link]

-

Choi, Y. H. (2021). Gomisin M2 alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways. ResearchGate. Available at: [Link]

-

Lee, J. H., et al. (2021). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. Spandidos Publications. Available at: [Link]

-

Song, X., et al. (2022). Western blot analysis of NF-κB pathway activation in RAW264.7 macrophages incubated with rTsCatL2. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Gomisin L2, (-)-. PubChem. Available at: [Link]

-

López-Abán, J., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. Available at: [Link]

-

Kim, H. J., et al. (2020). Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice. PubMed Central. Available at: [Link]

-

Singh, S. K., et al. (2021). ELISA-based cytokines studies on RAW 264.7 macrophages cell lines. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PubMed Central. Available at: [Link]

-

Khan, F., et al. (2017). Cell viability determination using MTT assay. ResearchGate. Available at: [Link]

-

Ramsey, S. A., et al. (2008). Transcriptional profiling of the LPS induced NF-κB response in macrophages. PubMed Central. Available at: [Link]

-

Lawrence, T. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. Available at: [Link]

-

Lee, J. Y., et al. (2012). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. PubMed Central. Available at: [Link]

-

Li, Y., et al. (2023). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. MDPI. Available at: [Link]

-

Lee, J. H., et al. (2018). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. PubMed Central. Available at: [Link]

-

Liu, C. P., et al. (2017). NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment. PLOS ONE. Available at: [Link]

-

ResearchGate. (n.d.). LPS-induced morphological changes in RAW264.7 cells. ResearchGate. Available at: [Link]

-

Tan, J. B. L., et al. (2015). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. Available at: [Link]

-

Choi, Y. H. (2021). Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Western blot analysis of IKKb, IjB, and NIK. ResearchGate. Available at: [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. PubMed Central. Available at: [Link]

-

Li, H., et al. (2018). Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway. PubMed Central. Available at: [Link]

-

Semantic Scholar. (n.d.). RAW264.7 cell viability via MTT assay and possible factor analysis. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Structures of schizandrin, gomisin A and gomisin N. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Activation of NF-kB and MAPKs induced by LPS or TNF-a in BMDMs. ResearchGate. Available at: [Link]

-

Lee, J. H., et al. (2018). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. MDPI. Available at: [Link]

-

Kim, J. Y., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]

-

Hinz, M., & Scheidereit, C. (2014). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of gomisin J and related compounds. ResearchGate. Available at: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

ScienCell. (n.d.). Nitric Oxide Assay (NO). ScienCell. Available at: [Link]

Sources

- 1. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 3. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 6. biosynth.com [biosynth.com]

- 7. Gomisin L2, (-)- | C22H26O6 | CID 5317807 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Comprehensive Identification of Gomisin L2 Metabolites

Abstract

This application note provides a detailed guide for the identification and structural characterization of metabolites of Gomisin L2, a bioactive dibenzocyclooctadiene lignan, using an in vitro metabolism model coupled with Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS). We outline a comprehensive workflow, from incubation with human liver microsomes (HLM) to data acquisition and analysis, designed to provide high-confidence metabolite identification crucial for drug discovery and development. The protocols and strategies herein are grounded in established principles of drug metabolism and bioanalysis, offering both procedural steps and the scientific rationale behind them.

Introduction: The Imperative of Metabolite Profiling

Gomisin L2 is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine.[1] Lignans from this genus, including Gomisin L2, have demonstrated a range of promising pharmacological activities, such as anticancer and anti-inflammatory effects.[2][3][4] As a potential therapeutic agent moves through the development pipeline, a thorough understanding of its metabolic fate is paramount. Determining what happens to a drug after it enters the body is a key consideration in the drug development process.[5] Metabolite profiling helps to:

-

Elucidate Pharmacokinetic Pathways: Identify the routes and rates of clearance.

-

Uncover Active or Toxic Metabolites: Determine if metabolites contribute to the drug's efficacy or cause adverse effects.

-

Predict Drug-Drug Interactions: Understand the potential for co-administered drugs to interfere with metabolism, often through inhibition or induction of cytochrome P450 (CYP) enzymes.[6][7]

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the definitive analytical tool for screening and identifying drug metabolites due to its high sensitivity and selectivity.[5][8] This guide focuses on leveraging high-resolution mass spectrometry (HRMS) platforms (e.g., Q-TOF, Orbitrap) to gain maximum structural information. HRMS provides highly accurate mass measurements, enabling the confident determination of elemental compositions for putative metabolites, while tandem mass spectrometry (MS/MS) offers fragmentation data essential for localizing metabolic modifications.[9][10][11]

Foundational Principles: Predicting the Metabolism of Gomisin L2

The biotransformation of drugs is typically a two-phase process designed to increase their water solubility and facilitate excretion.[12][13]

-

Phase I Metabolism: Involves the introduction or exposure of functional groups through reactions like oxidation, reduction, or hydrolysis.[13] These reactions are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[12]

-

Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione.[12][13] This process is catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs).[14]

Based on the dibenzocyclooctadiene lignan structure of Gomisin L2 and known metabolic pathways of similar compounds like Gomisin A, we can anticipate several key biotransformations.[15][16] These include hydroxylation (+16 Da), demethylation (-14 Da), and subsequent glucuronidation (+176 Da) or sulfation (+80 Da) of hydroxyl groups.

Comprehensive Experimental & Analytical Workflow

A successful metabolite identification study relies on a systematic and logical workflow. The process begins with generating metabolites using a reliable in vitro system, followed by robust analytical detection and a multi-step data interrogation strategy.

Caption: Overall workflow for Gomisin L2 metabolite identification.

Detailed Experimental Protocols

The following protocols provide a self-validating system through the inclusion of appropriate controls. This ensures that observed chemical entities are products of enzymatic metabolism and not spontaneous degradation or system contaminants.

Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)

Human liver microsomes are the preferred system for initial metabolic screening as they contain a rich complement of Phase I (CYP) and Phase II (UGT) enzymes and are readily available and cost-effective.[17][18][19]

Rationale: The inclusion of NADPH is essential as it is a required cofactor for CYP450 enzyme activity. The "-NADPH" control is critical to distinguish enzymatic metabolites from non-enzymatic degradation products.

Materials:

-

Gomisin L2 (≥98% purity)

-

Pooled Human Liver Microsomes (e.g., Corning Gentest™, cat. no. 452161)

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., Corning Gentest™, cat. no. 451200)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

Procedure:

-

Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system according to the manufacturer's instructions.

-

Pre-incubation: In a 1.5 mL microcentrifuge tube, add 5 µL of HLM (to a final concentration of 0.5 mg/mL) and the required volume of master mix. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the system.

-

Initiate Reaction: Add 1 µL of Gomisin L2 stock solution (in DMSO) to achieve a final substrate concentration of 10 µM. The final DMSO concentration should be ≤0.5% to avoid significant enzyme inhibition.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for 60 minutes.

-

Prepare Controls:

-

Negative Control (-HLM): Follow steps 2-4 but replace the HLM suspension with an equal volume of phosphate buffer.

-

Cofactor Control (-NADPH): Follow steps 1-4 but use a master mix prepared without the NADPH regenerating system.

-

-

Quench Reaction: After 60 minutes, terminate the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 200 µL of ACN for a 100 µL reaction volume). This step simultaneously stops the enzymatic activity and precipitates the microsomal proteins.

-

Sample Extraction: Vortex the quenched mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a clean HPLC vial for LC-MS analysis.

Protocol 2: LC-HRMS/MS Analysis

Rationale: A reversed-phase C18 column is ideal for separating the relatively non-polar parent drug from its more polar metabolites.[8] A gradient elution is necessary to ensure adequate retention of early-eluting polar metabolites while also enabling the elution of the lipophilic parent compound in a reasonable time with good peak shape. Electrospray ionization (ESI) in positive mode is chosen as lignans typically contain moieties that are readily protonated.[20]

Instrumentation:

-

LC System: UPLC/UHPLC system (e.g., Waters ACQUITY, Thermo Vanquish)

-

MS System: High-Resolution Q-TOF or Orbitrap Mass Spectrometer (e.g., Sciex ZenoTOF, Thermo Orbitrap Exploris)

LC Conditions:

| Parameter | Setting |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 15 min, hold 2 min, re-equilibrate 3 min |

| Column Temp | 40°C |

| Injection Vol | 5 µL |

MS Conditions:

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp | 150°C |

| Desolvation Temp | 450°C |

| Acquisition Mode | Data-Dependent Acquisition (DDA) |

| Full Scan (MS1) | m/z 100-1000, Resolution: >30,000 |

| MS/MS (MS2) | Top 5 most intense ions, Collision Energy: Stepped (e.g., 15, 30, 45 eV) |

Data Analysis and Metabolite Identification Strategy

The identification of metabolites is a systematic process of filtering and confirmation. High-resolution data is critical at each step, from generating potential candidates to confirming their structure through fragmentation.[21]

Caption: Step-wise data interrogation workflow for metabolite ID.

Step 1: Predict Potential Metabolites Before analyzing the data, create a list of expected metabolites by applying common biotransformation mass shifts to the exact mass of Gomisin L2. This targeted approach is highly effective for finding predicted metabolites.[22]

Table 1: Predicted Phase I & II Metabolites of Gomisin L2 (Exact Mass: C23H28O6 = 400.1886)

| Biotransformation | Mass Shift (Da) | Predicted Exact Mass (m/z [M+H]⁺) |

|---|---|---|

| Phase I | ||

| Hydroxylation | +15.9949 | 417.1909 |

| Dihydroxylation | +31.9898 | 433.1858 |

| Demethylation | -14.0157 | 387.1777 |

| Hydroxylation + Demethylation | +1.9792 | 403.1725 |

| Phase II | ||

| Glucuronidation | +176.0321 | 577.2207 |

| Sulfation | +79.9568 | 481.1478 |

| Hydroxylation + Glucuronidation | +192.0270 | 593.2156 |

Step 2: Data Mining and Filtering Using the instrument's software, extract ion chromatograms (XICs) for the predicted [M+H]⁺ values from Table 1. A key step is to compare the chromatograms of the complete incubation sample against the -NADPH and -HLM controls. A true metabolite should be present or significantly more abundant in the complete incubation sample. This process effectively filters out background ions and impurities.[22]

Step 3: Structural Elucidation via MS/MS This is the most critical step for structure confirmation.[11]

-

Compare Fragmentation: Compare the MS/MS spectrum of a putative metabolite with the MS/MS spectrum of the parent Gomisin L2.

-

Identify Core Fragments: Many fragments corresponding to the stable core structure of the molecule will remain unchanged.

-

Pinpoint the Modification: Look for fragments that have shifted by the mass of the metabolic modification. For example, if Gomisin L2 shows a characteristic fragment at m/z 250 and a hydroxylated metabolite shows a corresponding fragment at m/z 266 (+16 Da), this strongly suggests the hydroxylation occurred on that piece of the molecule.

Proposed Metabolic Pathway

By assembling the information from all identified metabolites, a metabolic pathway can be proposed. This provides a clear visual summary of the biotransformation routes of the parent compound.

Caption: Proposed metabolic pathway of Gomisin L2.

Conclusion

The combination of in vitro metabolism using human liver microsomes and analysis by high-resolution LC-MS/MS provides a powerful and efficient strategy for the comprehensive identification of drug metabolites.[5][23] The detailed protocols and data analysis workflow presented in this application note offer a robust framework for researchers to elucidate the metabolic pathways of Gomisin L2. This knowledge is not only fundamental to understanding its disposition in the body but is also a critical component of the safety and efficacy evaluation required for the development of new therapeutic agents. The principles described are broadly applicable to the metabolite profiling of other novel chemical entities.

References

-

Technology Networks. (2020-04-09). Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]

-

African Journal of Pharmacy and Pharmacology. (2011-08-18). Simultaneous quantification of schisandrin and gomisin A in rat plasma by liquid chromatography–mass spectrometry (LC–MS): A. Available from: [Link]

-

MDPI. (2021-02-02). NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax. Available from: [Link]

-

PubMed. (2020-03-20). Gomisin N From Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype Through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes. Available from: [Link]

-

MDPI. (2020-03-20). Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes. Available from: [Link]

-

PubMed. (2014-06-01). Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma. Available from: [Link]

-

YouTube. (2023-09-07). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2021-12-24). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2013-02-15). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Available from: [Link]

-

MDPI. (2021-06-11). Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]

-

PubMed. (2017-03-22). Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis. Available from: [Link]

-

PubMed. (1988-06-01). Studies on the metabolism of gomisin A (TJN-101). II. Structure determination of biliary and urinary metabolites in rat. Available from: [Link]

-

ResearchGate. (2022-01-01). Proposed metabolic pathways of benzoylgomisin H, gomisin K, deoxyschizandrin, and schisandrin B in the plasma of dosed rats with Alzheimer's disease. Available from: [Link]

-

MDPI. Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Available from: [Link]

-

PubMed. (2005-01-01). Analytical strategies for identifying drug metabolites. Available from: [Link]

-

PubMed. (2016-09-16). In Vitro Drug Metabolism Using Liver Microsomes. Available from: [Link]

-

ResearchGate. (2023-01-01). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2012-03-21). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Available from: [Link]

-

ResearchGate. (2005-01-01). Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2018-02-22). Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2024-01-24). Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology. Available from: [Link]

-

National Institutes of Health. (2010-01-01). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Available from: [Link]

-

ResearchGate. (2022-01-01). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

-

American Chemical Society Publications. (2009-08-01). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2021-08-11). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Available from: [Link]

-

ChemRxiv. (2023-05-21). Metabolite Identification Data in Drug Discovery: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. Available from: [Link]

-

Taylor & Francis Online. Biotransformation – Knowledge and References. Available from: [Link]

-

Flinders University Research Portal. (2016-09-01). In Vitro Drug Metabolism Using Liver Microsomes. Available from: [Link]

-

American Chemical Society Publications. (2001-05-01). Systematic LC/MS Metabolite Identification in Drug Discovery. Available from: [Link]

-

MDPI. (2021-09-29). Time- and NADPH-Dependent Inhibition on CYP3A by Gomisin A and the Pharmacokinetic Interactions between Gomisin A and Cyclophosphamide in Rats. Available from: [Link]

-

ResearchGate. (2018-01-01). Validation of Analytical Methods. Available from: [Link]

-

ResearchGate. (2005-04-01). Analytical strategies for identifying drug metabolites. Available from: [Link]

-

National Center for Biotechnology Information (StatPearls). (2023-08-14). Biochemistry, Biotransformation. Available from: [Link]

-

Scilit. (2009-01-09). Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry. Available from: [Link]

-

Gavin Publishers. (2018-01-19). Validation of Analytical Methods: A Review. Available from: [Link]

-

MileCell. (2024-07-08). Drug Metabolism Studies Using Liver Microsomes. Available from: [Link]

-

American Chemical Society Publications. (2018-01-02). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Available from: [Link]

Sources

- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]